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Tropifexor in Liver Disease: A Meta-Analysis of
Clinical Trial Data
Tropifexor, a potent, non-bile acid farnesoid X receptor (FXR) agonist, has been investigated

as a therapeutic agent for chronic liver diseases, primarily nonalcoholic steatohepatitis (NASH).

As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic

target in NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis.

[1][2][3] Clinical trials have explored Tropifexor's efficacy and safety as both a monotherapy

and in combination with other agents. This guide provides a comparative meta-analysis of the

available clinical trial data for Tropifexor in the context of liver disease.

Efficacy of Tropifexor Monotherapy: The FLIGHT-
FXR Study
The FLIGHT-FXR (NCT02855164) was a multi-part, adaptive design phase 2a/b trial that

evaluated the safety and efficacy of various doses of Tropifexor in patients with NASH.[4]

Key Efficacy Endpoints:

The study demonstrated a dose-dependent reduction in several key biomarkers of liver injury

and steatosis. At week 12, patients treated with Tropifexor showed greater decreases from

baseline in alanine aminotransferase (ALT) and hepatic fat fraction (HFF) compared to placebo.
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[4] These reductions were sustained up to 48 weeks.[4] However, no significant similar trends

were observed for aspartate aminotransferase (AST).[4]

Efficacy
Endpoint (at
Week 12)

Placebo
Tropifexor (10-
90 µg)

Tropifexor (140
µg)

Tropifexor (200
µg)

Change in ALT

(U/L)
-7.8 to -8.3 -10.7 to -16.5 -18.0 -23.0

Relative Change

in HFF (%)
-6.19 to -10.77 -7.48 to -15.04 -19.07 -39.41

Table 1: Summary of key efficacy endpoints from the FLIGHT-FXR trial at week 12. Data

compiled from multiple sources.[4][5]

At 48 weeks, the higher doses of Tropifexor (140 µg and 200 µg) continued to show significant

reductions in ALT and HFF.[6] A relative HFF reduction of at least 30% was observed in 64% of

patients in the 200 mcg arm, compared to 20% in the placebo arm.[5] Despite these

improvements in biomarkers, the study did not meet its primary histological endpoints at week

48. There were no notable differences in the proportion of patients achieving at least a one-

stage improvement in liver fibrosis without worsening of NASH between the Tropifexor groups

and the placebo group.[7]

Combination Therapy with Tropifexor
Given the complex pathophysiology of NASH, combination therapies are being explored to

target multiple disease pathways.[8] Tropifexor has been evaluated in combination with other

agents, including the C-C chemokine receptor types 2 and 5 (CCR2/5) antagonist Cenicriviroc

and the SGLT1/2 inhibitor Licogliflozin.

TANDEM Study: Tropifexor and Cenicriviroc
The TANDEM trial (NCT03517540) was a phase 2b study that assessed the safety and efficacy

of Tropifexor in combination with Cenicriviroc in patients with NASH and liver fibrosis.[9][10]

The rationale for this combination was to target both the metabolic (FXR agonism) and

inflammatory/fibrotic (CCR2/5 antagonism) pathways of NASH.[9]
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While the combination therapy was found to have a similar safety profile to the respective

monotherapies, it did not demonstrate substantial incremental efficacy on histological endpoints

or on changes in ALT and body weight compared to Tropifexor monotherapy alone.[10]

Histological
Endpoint (at
Week 48)

Tropifexor 140
µg

Cenicriviroc
150 mg

Tropifexor 140
µg +
Cenicriviroc
150 mg

Tropifexor 90
µg +
Cenicriviroc
150 mg

≥1-stage Fibrosis

Improvement
32.3% 31.6% 29.7% 32.5%

NASH

Resolution
25.8% 15.8% 13.5% 22.5%

Table 2: Histological outcomes from the TANDEM study at week 48.[10]

Tropifexor and Licogliflozin Combination
A phase 2 trial (NCT04065841) was designed to evaluate the efficacy, safety, and tolerability of

a combination of Tropifexor and Licogliflozin compared to each monotherapy and placebo in

adult patients with NASH and liver fibrosis.[11][12] The study was terminated early due to a

business decision by the sponsor, not due to safety concerns.[13] Therefore, comprehensive

efficacy data from this trial is not available.

Safety and Tolerability
Across the clinical trials, the most common adverse event associated with Tropifexor was

dose-dependent pruritus (itching).[4][5][10] This is a known class effect of FXR agonists. In the

FLIGHT-FXR study, pruritus was generally mild, with low discontinuation rates.[5] Dose-related

increases in LDL cholesterol were also observed, another known effect of FXR activation.[5][6]

Signaling Pathway and Experimental Workflow
Tropifexor's Mechanism of Action: FXR Signaling
Pathway
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Tropifexor exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear

receptor highly expressed in the liver and intestine.[1][3] FXR activation plays a crucial role in

regulating bile acid synthesis and transport, thereby protecting the liver from bile acid-induced

toxicity.[1] In the context of NASH, FXR agonism also leads to reduced liver steatosis,

inflammation, and fibrosis by suppressing lipogenesis and promoting triglyceride clearance.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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